molecular formula C10H14O4 B14603222 3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid CAS No. 61040-88-8

3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid

Cat. No.: B14603222
CAS No.: 61040-88-8
M. Wt: 198.22 g/mol
InChI Key: XCZYQKIHDWWOSY-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with methoxy groups and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid typically involves the Birch reduction of substituted benzoic acids. For instance, the Birch reduction of 3,5-dimethoxybenzoic acid can yield the desired cyclohexadiene derivative . The reaction conditions often include the use of liquid ammonia and an alkali metal such as sodium or lithium, followed by protonation with an alcohol or water.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to fully saturated cyclohexane derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-catalyzed reactions involving carboxylic acids and methoxy groups.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, while the carboxylic acid group can undergo ionization and interact with biological molecules. The compound’s reactivity is influenced by the electron-donating effects of the methoxy groups and the electron-withdrawing effects of the carboxylic acid group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups

Properties

CAS No.

61040-88-8

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

3,5-dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C10H14O4/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-7H,1-3H3,(H,11,12)

InChI Key

XCZYQKIHDWWOSY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC(C=C1OC)C(=O)O)OC

Origin of Product

United States

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